5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
PRPNPVLQQFNUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromoacetic acid under acidic conditions to form the desired imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, while oxidation can produce 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one N-oxide.
Scientific Research Applications
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acids .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
Physical Properties
Q & A
Q. What are the optimal synthetic routes and characterization methods for 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzene-1,2-diamines with carbonyl derivatives under acidic conditions. For example, a brominated precursor is reacted with methylamine in the presence of HCl to form the benzimidazolone core. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, bromine at C5) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01) validate the molecular formula .
- Infrared Spectroscopy (FTIR) : Peaks at ~1617 cm⁻¹ (C=N stretch) and ~592 cm⁻¹ (C-Br) confirm functional groups .
Q. How do halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Bromine at the 5-position enhances electrophilicity, enabling regioselective substitution. For example:
- Suzuki Coupling : Use Pd catalysts to replace bromine with aryl/heteroaryl groups.
- SNAr Reactions : React with amines (e.g., piperidine) in polar aprotic solvents (DMSO, DMF) at 80–100°C .
Fluorine (if present) at adjacent positions may sterically hinder or direct substitution patterns .
Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted benzimidazolones?
- Methodological Answer : Use a combination of:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methyl/bromine proximity.
- X-ray Crystallography : Confirm spatial arrangement of substituents (e.g., methyl at C4 vs. C6) .
- High-Resolution MS : Differentiate isomers with identical nominal masses (e.g., bromine vs. chlorine analogs) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of benzimidazolone derivatives?
- Methodological Answer : Perform molecular docking and MD simulations to compare binding modes with targets (e.g., EGFR, Brpf1a). For example:
- Hydrophobic Interactions : The 4-methyl group may stabilize binding in hydrophobic pockets (e.g., Brpf1a’s Ile-651, Val-656) .
- Halogen Bonding : Bromine at C5 may form interactions with backbone carbonyls or π-systems.
Discrepancies in activity across studies often arise from substituent positioning (e.g., bromine at C5 vs. C6) or assay conditions .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 2-oxo position to enhance solubility.
- Metabolic Stability : Replace bromine with CF₃ or Cl to reduce CYP450-mediated dehalogenation .
- LogP Optimization : Add polar substituents (e.g., -OH, -NH₂) to balance membrane permeability and solubility .
Q. How do substitution patterns affect cytotoxicity in benzimidazolone-based drug candidates?
- Methodological Answer : Conduct SAR studies using analogs with systematic substituent variations:
Q. What advanced techniques validate non-covalent interactions in crystal structures of benzimidazolone derivatives?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify halogen∙∙∙π and C-H∙∙∙O interactions in the crystal lattice .
- DSC/TGA : Assess thermal stability linked to intermolecular forces.
- SC-XRD : Resolve hydrogen-bonding networks (e.g., N-H∙∙∙O between imidazolone and solvent molecules) .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity for structurally similar benzimidazolones?
- Methodological Answer : Discrepancies often stem from:
- Substituent Position : Bromine at C5 vs. C6 alters steric/electronic profiles (e.g., 5-Bromo-4-methyl vs. 6-Bromo-4-fluoro analogs) .
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF7) or incubation times affect IC₅₀ values.
- Purity : Impurities from incomplete substitution (e.g., residual Br in Cl analogs) may skew results .
Comparative Analysis of Structural Analogs
Q. How does 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one compare to halogenated benzimidazolone derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
